Verlukast-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Verlukast-d6, also known as MK-679-d6 or L 668019-d6, is a deuterium-labeled derivative of Verlukast. Verlukast is a potent, selective, and orally active antagonist of leukotriene receptors, which are involved in inflammatory processes. This compound has significant potential for research in asthma and other inflammatory conditions .

Aplicaciones Científicas De Investigación

Verlukast-d6 is primarily used as an internal standard in mass spectrometry-based analytical techniques. This allows for the accurate quantification of Verlukast and its metabolites in biological samples. Additionally, this compound is used in research related to asthma and other inflammatory diseases due to its role as a leukotriene receptor antagonist .

Mecanismo De Acción

Target of Action

Verlukast-d6, a deuterium labeled variant of Verlukast , is a potent, selective, and orally active antagonist of the leukotriene receptor . The primary target of this compound is the CysLT1 receptor , which plays a crucial role in mediating the effects of leukotrienes, a group of inflammatory mediators involved in conditions like asthma .

Mode of Action

As a leukotriene receptor antagonist, this compound binds to the CysLT1 receptor and inhibits its activity . This prevents leukotrienes from binding to these receptors and triggering inflammatory responses. It has been shown to cause bronchodilation within 2 hours of oral administration .

Biochemical Pathways

The antagonistic action of this compound on the CysLT1 receptor disrupts the leukotriene pathway, which plays a significant role in the pathogenesis of diseases like asthma . By blocking this pathway, this compound can reduce inflammation and other symptoms associated with these conditions.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and bronchodilation . By blocking the CysLT1 receptor, this compound prevents the leukotriene-induced recruitment of eosinophils and other inflammatory cells, thereby reducing inflammation . This can lead to a decrease in asthma symptoms and an improvement in lung function .

Análisis Bioquímico

Biochemical Properties

Verlukast-d6, like its parent compound Verlukast, is known to interact with leukotriene receptors . Leukotrienes are a group of bioactive lipids that play key roles in cellular processes such as inflammation and allergic reactions . By acting as an antagonist, this compound can inhibit the action of leukotrienes, thereby modulating these biochemical reactions .

Cellular Effects

This compound, through its antagonistic action on leukotriene receptors, can influence various cellular processes. For instance, it can affect cell signaling pathways related to inflammation and allergic responses . This can lead to changes in gene expression and cellular metabolism, ultimately influencing cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to leukotriene receptors, thereby inhibiting the action of leukotrienes . This can lead to changes in gene expression and cellular metabolism .

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as Verlukast. Verlukast has been shown to undergo metabolism in the liver, with the involvement of hepatic microsomes

Métodos De Preparación

The preparation of Verlukast-d6 typically involves the introduction of deuterium atoms into the Verlukast molecule. This can be achieved through deuterium exchange reactions or by using deuterated reagents. The specific synthetic routes and reaction conditions may vary, but the goal is to replace hydrogen atoms with deuterium to create a stable isotope-labeled compound .

Análisis De Reacciones Químicas

Verlukast-d6 undergoes similar chemical reactions as Verlukast due to the similarity in chemical properties between deuterium and hydrogen. These reactions include:

Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where deuterium atoms may be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions are typically deuterium-labeled derivatives of the original products .

Comparación Con Compuestos Similares

Verlukast-d6 is similar to other leukotriene receptor antagonists such as Montelukast and Zafirlukast. its uniqueness lies in the deuterium labeling, which provides advantages in analytical studies by serving as a stable isotope-labeled internal standard. This labeling helps in distinguishing the compound from its non-labeled counterparts in mass spectrometry analyses .

Similar Compounds

Montelukast: Another leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.

Zafirlukast: A leukotriene receptor antagonist used for the maintenance treatment of asthma.

Pranlukast: Another leukotriene receptor antagonist used in the management of asthma

Propiedades

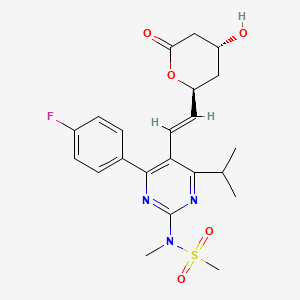

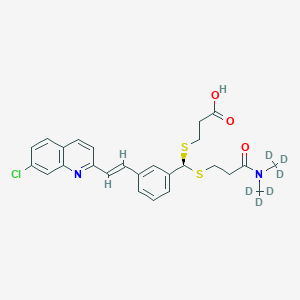

IUPAC Name |

3-[(R)-[3-[bis(trideuteriomethyl)amino]-3-oxopropyl]sulfanyl-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]methyl]sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClN2O3S2/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32)/b10-6+/t26-/m1/s1/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUZQJFHDNNPFG-KHHVWKNZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)CCS[C@@H](C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClN2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3,4-trideuterio-5-[(3S,5R,8R,9S,10S,12R,13S,14S,17S)-3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]furan-2-one](/img/structure/B1140535.png)

![(1S,3S,6R,7Z,10E,13R,16S,17S,18S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(3,5-dichloro-1H-pyrrole-2-carbonyl)amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,22-diethyl-23-hydroxy-6,8,18-trimethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,10,14,23-pentaene-4-carboxylic acid](/img/structure/B1140538.png)

![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B1140539.png)

![tert-Butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl]-(3R,5S)-isopropylidine-(E)-6-heptenoate](/img/structure/B1140540.png)

![4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt](/img/structure/B1140545.png)

![(7S,11S,12S,13S,14R,15R,16R,17S,18S)-1'-tert-butyl-2,13,15,17,32-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-6,23-dione](/img/structure/B1140550.png)